molecular formula C18H26N2O4 B1324931 tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate CAS No. 952183-18-5

tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate

Cat. No. B1324931
CAS RN: 952183-18-5
M. Wt: 334.4 g/mol
InChI Key: BMMOTHOWNLUDJH-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stroke Treatment

  • Recent studies highlight the therapeutic potential of tetramethylpyrazine nitrones, including similar compounds, in treating stroke. They demonstrate potent thrombolytic activity, free radicals scavenging ability, non-toxicity, and blood-brain barrier permeability, making them promising agents for cerebral ischemia therapy (Marco-Contelles, 2020).

Chemical Synthesis and Structure Analysis

  • Compounds with structural similarities have been actively studied in the realm of chemistry for their unique conformations and reactivity. For instance, research on 1-Isopropyl-3-tert-butyl-1,2-diaza-1,3-butadiene revealed its high reactivity in diene synthesis and the conformations of its derivatives (Zelenin, Nikitin, & Anodina, 1973).
  • Additionally, studies on 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one have contributed to understanding the crystal structure and molecular interactions of similar compounds (Xu, Yu, Xu, Zhang, & Zhai, 2006).

Molecular Synthesis for Biological Research

  • Research involving tert-butyl derivatives has extended into the synthesis of bioactive compounds. For example, the enantioselective synthesis of indolizidine alkaloids, crucial in biological studies, utilizes tert-butyl derivatives as chiral building blocks (Michael, de Koning, & van der Westhuyzen, 2005).

Exploration in Organic Chemistry

  • Organic chemists have synthesized various tert-butyl derivatives to explore their chemical properties and potential applications. This includes work on phenolic antioxidants and their effects on sodium and potassium balance (Denz & Llaurado, 1957), and the synthesis and characterization of water-soluble dendritic macromolecules with a stiff, hydrocarbon interior (Pesak, Moore, & Wheat, 1997).

properties

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)diazinane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-13-9-8-12-19(20)15(16(21)23-4)14-10-6-5-7-11-14/h5-7,10-11,15H,8-9,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMOTHOWNLUDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCN1C(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40639999
Record name tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate

CAS RN

952183-18-5
Record name tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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